1,3-Dibenzylisoquinoline
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Overview
Description
1,3-Dibenzylisoquinoline is an organic compound belonging to the class of isoquinoline alkaloids. It is characterized by the presence of two benzyl groups attached to the isoquinoline core at positions 1 and 3. This compound is part of a larger family of benzylisoquinoline alkaloids, which are known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzylisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core . Another method involves the cyclization of N-benzyl-2-phenylethylamine derivatives under oxidative conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1,3-Dibenzylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dibenzylisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,3-Dibenzylisoquinoline can be compared with other benzylisoquinoline alkaloids such as:
Tetrandrine: Known for its anticancer and anti-inflammatory properties.
Berbamine: Used in the treatment of leukopenia and studied for its potential in treating osteoporosis.
Papaverine: A vasodilator used to treat smooth muscle spasms.
Uniqueness
This compound is unique due to its specific structural features and the presence of two benzyl groups, which confer distinct chemical and biological properties compared to other benzylisoquinoline alkaloids .
Biological Activity
1,3-Dibenzylisoquinoline is a notable compound within the isoquinoline family, characterized by its unique structure featuring two benzyl groups attached to the isoquinoline core. This structural modification enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19N
- Molecular Weight : Approximately 271.36 g/mol
The compound's structure contributes significantly to its interactions with biological systems.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , which are crucial in mitigating oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and enhance cellular defense mechanisms.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various studies. It modulates the expression of pro-inflammatory cytokines and reduces inflammation in cellular models. For instance, docking studies have shown its interaction with tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β), indicating potential pathways through which it exerts its anti-inflammatory effects .
Neuroprotective Properties
The compound has shown promising results in neuroprotection. In silico studies suggest that it interacts with proteins involved in autophagy and neuroprotection, enhancing cellular resilience against neurodegenerative conditions. The binding affinities for various receptors involved in neuroprotection indicate that this compound could play a role in treating neurodegenerative diseases .
Antimicrobial Activity
Isoquinoline derivatives, including this compound, have been studied for their antimicrobial properties . The compound exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Interactions : The compound's ability to bind with various proteins (e.g., TNF-α, PPARs) suggests that it can modulate signaling pathways involved in inflammation and cell survival .
- Free Radical Scavenging : Its antioxidant capacity enables it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Gene Expression Modulation : Research indicates that this compound can influence the expression of genes related to inflammation and apoptosis, further supporting its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
Properties
CAS No. |
95226-65-6 |
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Molecular Formula |
C23H19N |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1,3-dibenzylisoquinoline |
InChI |
InChI=1S/C23H19N/c1-3-9-18(10-4-1)15-21-17-20-13-7-8-14-22(20)23(24-21)16-19-11-5-2-6-12-19/h1-14,17H,15-16H2 |
InChI Key |
BJWWOUUGCAPHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C(=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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